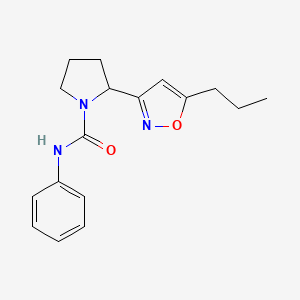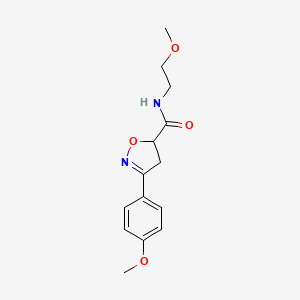![molecular formula C19H20N6O3S B4483382 2-{3-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4483382.png)
2-{3-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{3-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-{3-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl}-1H-isoindole-1,3(2H)-dione involves multiple steps. One common synthetic route includes the reaction of 1,2,4-triazole derivatives with thiadiazole compounds under specific conditions. The reaction typically requires the use of solvents such as ethanol or methanol and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-{3-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as an enzyme inhibitor and can be used in studies related to enzyme kinetics and inhibition.
Medicine: Due to its potential biological activities, it is being explored for its anticancer, antibacterial, and antifungal properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{3-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique structure and potential applications. Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole, which are known for their antifungal properties. the presence of the morpholin-4-ylmethyl and isoindole-1,3(2H)-dione moieties in this compound provides it with distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-[3-(morpholin-4-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-17-13-4-1-2-5-14(13)18(27)24(17)7-3-6-16-22-25-15(20-21-19(25)29-16)12-23-8-10-28-11-9-23/h1-2,4-5H,3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWWUXVQJONXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)CCCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B4483302.png)
![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4483315.png)
![(3aS,6aS)-5-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B4483317.png)

![N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B4483327.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4483331.png)
![N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4483332.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4483335.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methyl-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4483340.png)
![4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4483349.png)

![N-(3-fluoro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4483364.png)
![7-hydroxy-8-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B4483390.png)
![2-Methyl-4-[4-(2-methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine](/img/structure/B4483394.png)
